molecular formula C16H22ClNO B1524073 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one CAS No. 1306606-30-3

1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one

Cat. No.: B1524073
CAS No.: 1306606-30-3
M. Wt: 279.8 g/mol
InChI Key: INJVVUPJMJCIAY-UHFFFAOYSA-N
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Description

1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one is a useful research compound. Its molecular formula is C16H22ClNO and its molecular weight is 279.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The tert-butylphenyl group may also contribute to the compound’s binding affinity with certain proteins, affecting their structural conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it may affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . These cellular effects underscore the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity and function . For example, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions provide insights into the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation . These temporal effects are important for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with biochemical pathways . These metabolic interactions are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cellular membranes, leading to its accumulation in certain cellular compartments . Additionally, its binding to specific proteins can influence its localization and distribution within tissues . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-16(2,3)13-8-6-12(7-9-13)14-5-4-10-18(14)15(19)11-17/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVVUPJMJCIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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